REACTION_CXSMILES
|
B(Br)(Br)Br.[Br:5][C:6]1[C:15]2[C:10](=[C:11]([O:16]C)[CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([CH3:18])[CH:7]=1.C([SiH](C(C)C)C(C)C)(C)C>C(Cl)Cl>[Br:5][C:6]1[C:15]2[C:10](=[C:11]([OH:16])[CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([CH3:18])[CH:7]=1
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Name
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|
Quantity
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108 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Name
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|
Quantity
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7.8 g
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Type
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reactant
|
Smiles
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BrC1=CC(=NC2=C(C=CC=C12)OC)C
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Name
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|
Quantity
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6.2 mL
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Type
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reactant
|
Smiles
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C(C)(C)[SiH](C(C)C)C(C)C
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Name
|
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue was partitioned between DCM (300 mL), water (50 mL), and concentrated aqueous NH3 (20 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with DCM (2×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (elution with DCM/EA 10:1)
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Name
|
|
Type
|
product
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Smiles
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BrC1=CC(=NC2=C(C=CC=C12)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |